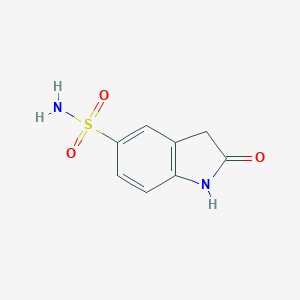

2-Oxoindolina-5-sulfonamida

Descripción general

Descripción

2-Oxoindoline-5-sulfonamide, also known as 2-Oxoindoline-5-sulfonamide, is a useful research compound. Its molecular formula is C8H8N2O3S and its molecular weight is 212.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Oxoindoline-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxoindoline-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la tirosina quinasa de Bruton (BTK)

Se han sintetizado y evaluado derivados de 2-oxoindolina-5-sulfonamida como inhibidores de la tirosina quinasa de Bruton (BTK) . BTK es un objetivo molecular prometedor para varios trastornos autoinmunes relacionados con células B humanas, inflamación y malignidades hematológicas . Los compuestos más citotóxicos con mayor basicidad fueron PID-4 (2,29 ± 0,52 μM), PID-6 (9,37 ± 2,47 μM) y PID-19 (2,64 ± 0,88 μM) .

Tratamiento del linfoma de Burkitt

Estos compuestos causaron una inhibición selectiva de las células de linfoma de Burkitt RAMOS sin citotoxicidad significativa en líneas celulares cancerosas y no cancerosas no BTK . Además, PID-4 mostró una actividad prometedora en la inhibición de BTK y las cascadas de señalización posteriores .

Síntesis de derivados de 3-(dihidro-2H-piran-4(3H)-ilideno)-2-oxoindolina-5-sulfonamida

Se sintetizó una serie de derivados de 3-(dihidro-2H-piran-4(3H)-ilideno)-2-oxoindolina-5-sulfonamida mediante condensación de Knoevenagel de dihidro-2H-piran-4(3H)-ona en presencia de pirrolidina con sulfonamidas correspondientes .

Diseño y síntesis de nuevos agentes antitumorales

En la búsqueda de nuevas moléculas pequeñas que activan la procaspasa‑3, se diseñaron y sintetizaron dos series de nuevas (E)‑N’‑arilideno‑2‑(2‑oxoindolin‑1‑il)acetohidrazidas y (Z)-2‑(5‑sustituido‑2‑oxoindolin‑1‑il)‑N’‑(2‑oxoindolin‑3‑ilideno)acetohidrazidas .

Evaluación citotóxica

Los compuestos mostraron una notable citotoxicidad hacia tres líneas celulares humanas de cáncer: cáncer de colon SW620, cáncer de próstata PC‑3 y cáncer de pulmón NCI‑H23 . Especialmente, seis compuestos, incluidos 4f–h y 4n–p, exhibieron citotoxicidad igual o superior al control positivo PAC‑1, el primer compuesto activador de procaspasa‑3 .

Inducción de apoptosis celular

Mecanismo De Acción

Target of Action

The primary target of 2-Oxoindoline-5-sulfonamide is Bruton’s Tyrosine Kinase (BTK) . BTK is a Tec family kinase that functions as a nonreceptor tyrosine kinase . It is critical for B-cell development, differentiation, and signaling . BTK expression is assumed to be a prerequisite for B-cell proliferation and survival .

Mode of Action

2-Oxoindoline-5-sulfonamide interacts with BTK, inhibiting its function . This compound selectively inhibits BTK-high RAMOS cell proliferation and phosphorylation of BTK and downstream signaling cascades .

Biochemical Pathways

The inhibition of BTK by 2-Oxoindoline-5-sulfonamide affects the B-cell signaling pathway . This disruption can lead to the premature death of BTK-deficient B lymphocytes .

Pharmacokinetics

The compound’s cytotoxicity and inhibitory effects on btk suggest it has sufficient bioavailability to exert its effects .

Result of Action

The result of 2-Oxoindoline-5-sulfonamide’s action is the selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines . This suggests that the compound could be a potent inhibitor of Burkitt’s lymphoma cells .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Oxoindoline-5-sulfonamide has been identified as a potential inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK is a key player in B-cell development, differentiation, and signaling . The interaction between 2-Oxoindoline-5-sulfonamide and BTK could potentially influence various biochemical reactions, particularly those related to B-cell proliferation and survival .

Cellular Effects

In cellular contexts, 2-Oxoindoline-5-sulfonamide has shown promising activity in inhibiting BTK and downstream signaling cascades . This compound has been observed to cause a selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines .

Molecular Mechanism

At the molecular level, 2-Oxoindoline-5-sulfonamide exerts its effects through binding interactions with BTK, leading to the inhibition of this enzyme . This inhibition disrupts the downstream signaling cascades associated with BTK, thereby influencing cell proliferation and survival .

Propiedades

IUPAC Name |

2-oxo-1,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRWVQFEVVSTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436660 | |

| Record name | 2-oxoindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175075-24-8 | |

| Record name | 2-oxoindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

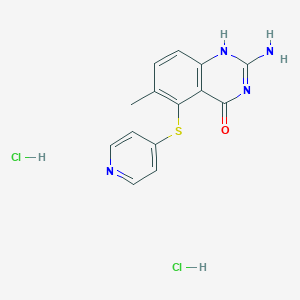

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)